molecular formula C22H26N4O2S B12007407 5-(3-Ethoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 497949-86-7

5-(3-Ethoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12007407
CAS No.: 497949-86-7
M. Wt: 410.5 g/mol
InChI Key: CJWWPLUVVLNJPN-XQNSMLJCSA-N
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Description

5-(3-Ethoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution Reactions:

    Condensation Reactions: The final step involves the condensation of the triazole derivative with appropriate aldehydes or ketones to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often studied for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

The compound may be investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions, which may be crucial for its biological activity. Additionally, the compound’s functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    5-Phenyl-1,2,4-triazole: A derivative with a phenyl group, known for its antimicrobial properties.

    4-Amino-1,2,4-triazole: A derivative with an amino group, used in various chemical syntheses.

Uniqueness

5-(3-Ethoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazole derivatives. The presence of both ethoxy and pentyloxy groups can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

497949-86-7

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H26N4O2S/c1-3-5-6-14-28-19-12-10-17(11-13-19)16-23-26-21(24-25-22(26)29)18-8-7-9-20(15-18)27-4-2/h7-13,15-16H,3-6,14H2,1-2H3,(H,25,29)/b23-16+

InChI Key

CJWWPLUVVLNJPN-XQNSMLJCSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC

Origin of Product

United States

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